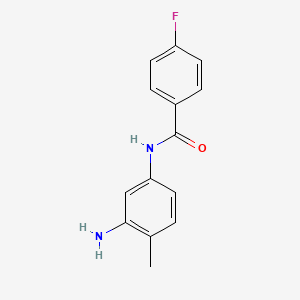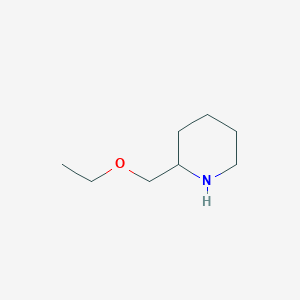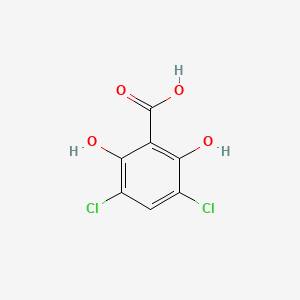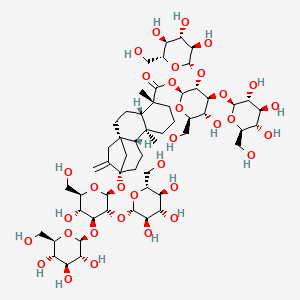
Rebaudioside M
Overview
Description
Rebaudioside M is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is a natural, non-caloric sweetener that is significantly sweeter than sucrose, making it an attractive alternative for reducing sugar intake. This compound is one of the minor sweet components of Stevia rebaudiana and is known for its high sweetness intensity and minimal aftertaste .
Mechanism of Action
Target of Action
Rebaudioside M, a steviol glycoside, is a natural non-caloric sweetener that is found in the leaves of the Stevia rebaudiana plant . Its primary target is the human taste receptors, specifically the sweet taste receptors on the tongue. These receptors are responsible for the perception of sweetness, and this compound interacts with them to produce a sweet taste that is 200-350 times more potent than sucrose .
Mode of Action
This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness. This interaction is due to the structure of this compound, which fits into the binding sites of these receptors . The resulting changes include the activation of these receptors and the subsequent signal transduction pathways that lead to the perception of sweetness.
Biochemical Pathways
The biochemical pathway affected by this compound is the taste transduction pathway. When this compound binds to the sweet taste receptors, it activates a G-protein coupled receptor pathway. This leads to the activation of adenylate cyclase, increased production of cyclic AMP (cAMP), and the activation of protein kinase A. These downstream effects result in the perception of sweetness .
Pharmacokinetics
This compound is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test at the time of maximal metabolite concentrations . Thus, no antidiabetic properties of this compound could be observed in patients with type 2 diabetes mellitus after single oral use .
Result of Action
The primary result of this compound’s action is the perception of sweetness without the caloric impact of sugar. This is due to its interaction with the sweet taste receptors and the subsequent activation of the taste transduction pathway . Additionally, this compound has a clean, sweet taste with a slightly bitter or licorice aftertaste .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in heat-processed beverages, such as flavored ice-tea, juices, sport drinks, flavored milk, drinking yogurt and non-acidified teas, the sweetener shows good stability during High Temperature-Short Time heat processing and on subsequent product storage . Furthermore, the perception of this compound’s sweetness can be influenced by the presence of other flavors that can mask any potential bitterness .
Biochemical Analysis
Biochemical Properties
Rebaudioside M plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is primarily converted to its aglycone steviol and steviol glucuronide through enzymatic processes. The glucosyltransferase UGT76G1 from Stevia rebaudiana catalyzes the glycosylation of steviol glucosides, including this compound . This enzyme facilitates the addition of glucose units to steviol, enhancing its sweetness and reducing bitterness.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with taste receptors, specifically the T1R2 and T1R3 receptors, which are involved in sweet taste perception . Additionally, this compound may affect glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with taste receptors and enzymes. This compound binds to the T1R2 and T1R3 receptors, activating the sweet taste signaling pathway . This interaction triggers a cascade of intracellular events, leading to the perception of sweetness. Furthermore, this compound may inhibit or activate specific enzymes, influencing metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal adverse effects, while higher doses may lead to toxicity and adverse reactions . Studies have indicated that this compound can influence body weight, lipid metabolism, and glucose homeostasis in animal models, with threshold effects observed at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to steviol and steviol glucuronide. The enzymes uridine diphosphate-glucosyltransferase and sucrose synthase play crucial roles in the bioconversion of this compound . These enzymes facilitate the transfer of glucose units to this compound, enhancing its sweetness and stability.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and transported to various tissues, where it exerts its effects . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside M can be synthesized through enzymatic glycosylation, where enzymes are used to attach glucose molecules to steviol, the aglycone of steviol glycosides. This method involves the use of glycosyltransferases, which facilitate the transfer of glucose from donor molecules to steviol .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes. Companies like Manus Biosynthesis have developed scalable fermentation processes to produce this compound in commercial quantities. This method uses genetically engineered microorganisms to convert simple sugars into this compound, achieving high purity levels .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside M undergoes various chemical reactions, including:
Hydrolysis: Breaking down into steviol and glucose under acidic or enzymatic conditions.
Oxidation: Can be oxidized to form different derivatives, although this is less common.
Reduction: Reduction reactions are not typical for this compound due to its stable glycosidic bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using specific glycosidases.
Oxidation: Strong oxidizing agents like potassium permanganate, though not commonly used for this compound.
Major Products
Hydrolysis: Steviol and glucose.
Oxidation: Various oxidized derivatives of steviol, depending on the conditions used.
Scientific Research Applications
Rebaudioside M has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its effects on metabolic pathways and potential benefits in managing diabetes and obesity.
Medicine: Explored for its non-caloric sweetening properties, which can help in formulating diabetic-friendly and weight management products.
Comparison with Similar Compounds
Similar Compounds
- Rebaudioside A
- Rebaudioside D
- Stevioside
Comparison
Rebaudioside M is unique among steviol glycosides due to its higher sweetness intensity and reduced bitterness compared to Rebaudioside A and Stevioside. It is more stable and has a cleaner taste profile, making it more suitable for use in a variety of food and beverage applications .
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-PHESRWQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-44-3 | |
| Record name | Rebaudioside M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAUDIOSIDE M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular structure of Rebaudioside M?
A1: this compound is a diterpene glycoside. Its structure comprises a central diterpene core (steviol) attached to glucose molecules. Specifically, it has three glucose units linked to the C-13 hydroxyl group and three glucose units linked to the C-19 carboxyl group of the steviol backbone. [, ]
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C44H70O23, and its molecular weight is 967.01 g/mol. []
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Various 1D and 2D NMR techniques, including COSY, HSQC-DEPT, HMBC, 1D-TOCSY, and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , ]
Q4: How does the structure of this compound relate to its sweetness?
A4: While the exact mechanism of sweetness perception is complex, studies suggest that this compound, like other steviol glycosides, interacts with sweet taste receptors on the tongue. The specific arrangement of glucose molecules within its structure is believed to contribute to its high sweetness potency, reported to be 200-350 times sweeter than sucrose. [, ]
Q5: How is enzymatic bioconversion used to produce this compound?
A6: Enzymatic bioconversion utilizes specific enzymes, such as UDP-glucosyltransferase and sucrose synthase, to convert other steviol glycosides, like Rebaudioside A or D, into this compound. This method offers higher yields and purity compared to traditional extraction. [, , , ]
Q6: What are the advantages of microbial fermentation for Reb M production?
A7: Microbial fermentation employs genetically engineered microorganisms, like yeast strains, to produce Reb M from simple sugars. This method allows for greater control over production parameters, potentially leading to higher yields, consistent quality, and reduced environmental impact. [, , ]
Q7: What are the potential applications of this compound in the food and beverage industry?
A8: this compound is a promising natural, zero-calorie sweetener for a wide range of food and beverage products. Its clean, sweet taste, high potency, and good stability make it suitable for applications such as: - Sweetening beverages: Soft drinks, juices, teas, and energy drinks. [, , ] - Formulating tabletop sweeteners: Powdered and liquid sweeteners. [, ] - Developing reduced-calorie food products: Dairy products, confectionery, and baked goods. [, ]
Q8: Are there any challenges associated with using this compound as a sweetener?
A9: Despite its advantages, some challenges exist: - Cost-effectiveness: While microbial fermentation shows promise, further optimization is needed to make it commercially competitive. [] - Sensory perception: Although Reb M generally possesses a clean taste, some individuals might perceive a slightly bitter or licorice-like aftertaste, particularly at higher concentrations. [, ] - Regulatory approval: The use of Reb M in food and beverages is subject to regulatory approval in different countries. []
Q9: What is known about the safety of this compound for human consumption?
A10: Several studies have investigated the safety of Reb M. Regulatory agencies, such as the European Food Safety Authority (EFSA), have evaluated the safety data and concluded that Reb M produced through specific enzymatic bioconversion methods is safe for human consumption within the established acceptable daily intake (ADI). [, , ]
Q10: What are the current research focuses related to this compound?
A12: Ongoing research focuses on: - Optimizing production processes: Enhancing the efficiency and yield of enzymatic bioconversion and microbial fermentation. [, , , ] - Understanding its sensory properties: Investigating the relationship between its structure, concentration, and sensory perception to develop blends that mask any potential off-tastes. [, ] - Exploring its potential health effects: Studying its impact on glucose metabolism, gut microbiota, and other health parameters. [] - Developing sustainable production methods: Minimizing the environmental footprint of Reb M production through process optimization and the use of renewable resources. []
Q11: What is the future outlook for this compound?
A13: this compound holds significant promise as a natural, zero-calorie sweetener. As research advances and production costs decrease, Reb M is poised to become a key player in the global sweetener market, meeting the growing demand for healthier and more sustainable food and beverage options. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


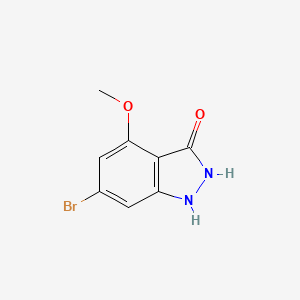
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)
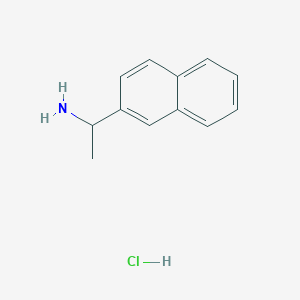
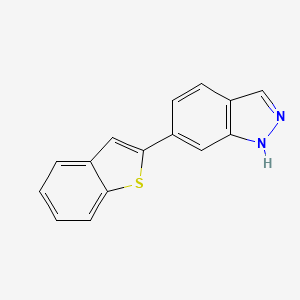

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
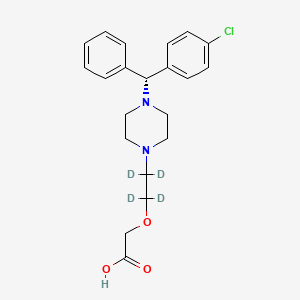
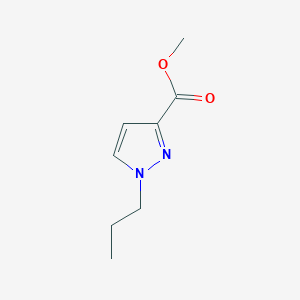
![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
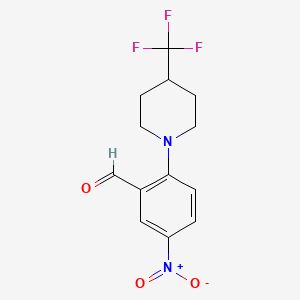
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
